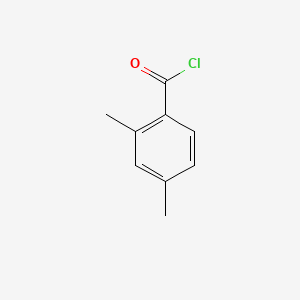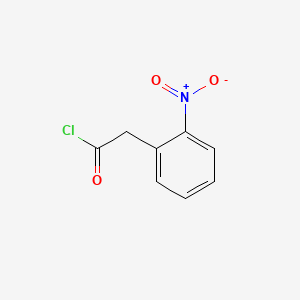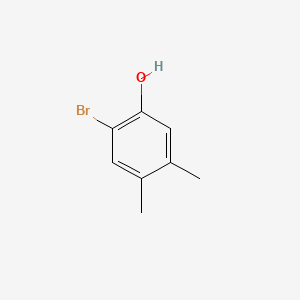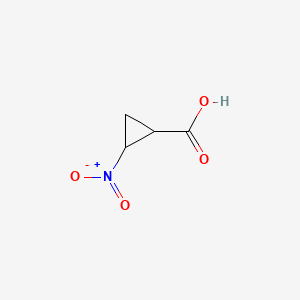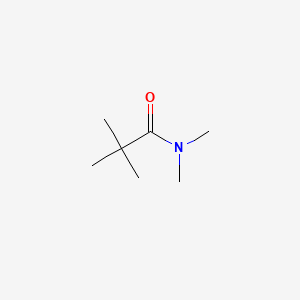
3,5-Dicloro-bencil cloruro
Descripción general
Descripción
3,5-Dichlorobenzyl chloride is an organic compound with the molecular formula C7H5Cl3. It is a derivative of benzyl chloride, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and dyes.
Aplicaciones Científicas De Investigación
3,5-Dichlorobenzyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as antimicrobial and antifungal agents.
Medicine: This compound is utilized in the development of drugs, particularly those targeting bacterial and fungal infections.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various benzamide derivatives , suggesting that its targets could be related to the biological pathways influenced by these derivatives.
Mode of Action
3,5-Dichlorobenzyl chloride interacts with its targets through chemical reactions. It’s used as a substrate in the synthesis of various benzamide derivatives . The compound can react with arylamines in N, N′ -dimethylformamide solution at 60 °C to give the target benzamide derivatives .
Result of Action
The molecular and cellular effects of 3,5-Dichlorobenzyl chloride’s action would depend on the specific benzamide derivatives that are synthesized using this compound . Some benzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .
Action Environment
The action, efficacy, and stability of 3,5-Dichlorobenzyl chloride can be influenced by various environmental factors. For example, the reactions involving this compound are typically carried out in a specific solvent (N, N′ -dimethylformamide) at a certain temperature (60 °C) . These conditions can significantly impact the compound’s reactivity and the yield of the target benzamide derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzyl chloride can be synthesized through the chlorination of benzyl chloride. The process involves the reaction of benzyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 3,5-dichlorobenzyl chloride involves the continuous flow of benzyl chloride and chlorine gas through a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichlorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms, which make the benzyl carbon more susceptible to nucleophilic attack.
Oxidation: It can be oxidized to form 3,5-dichlorobenzaldehyde or 3,5-dichlorobenzoic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of 3,5-dichlorobenzyl chloride can yield 3,5-dichlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Nucleophilic Substitution: Products include 3,5-dichlorobenzyl alcohol, 3,5-dichlorobenzylamine, and 3,5-dichlorobenzylthiol.
Oxidation: Major products are 3,5-dichlorobenzaldehyde and 3,5-dichlorobenzoic acid.
Reduction: The primary product is 3,5-dichlorotoluene.
Comparación Con Compuestos Similares
Benzyl Chloride: Lacks the chlorine substitutions on the benzene ring, making it less reactive towards nucleophiles.
2,4-Dichlorobenzyl Chloride: Has chlorine atoms at the 2nd and 4th positions, leading to different reactivity and applications.
3,4-Dichlorobenzyl Chloride: Chlorine atoms are at the 3rd and 4th positions, affecting its chemical behavior and uses.
Uniqueness: 3,5-Dichlorobenzyl chloride is unique due to the specific positioning of the chlorine atoms, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Propiedades
IUPAC Name |
1,3-dichloro-5-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRKAMKGYNFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954554 | |
| Record name | 1,3-Dichloro-5-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3290-06-0 | |
| Record name | 3,5-Dichlorobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-5-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,3-dichloro-5-(chloromethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLOROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C076I19EQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)




